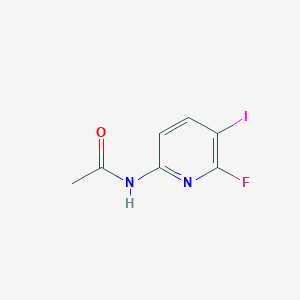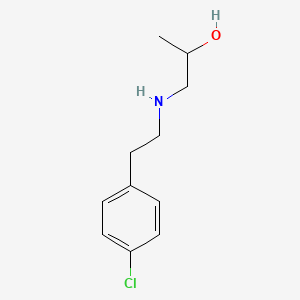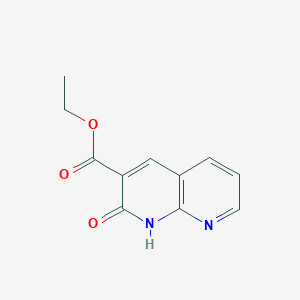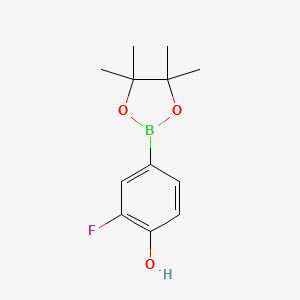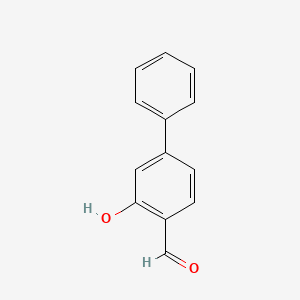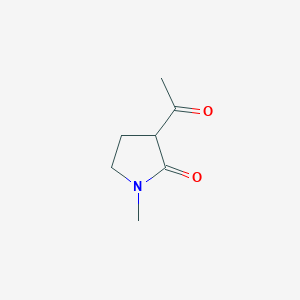
3-乙酰-1-甲基吡咯烷-2-酮
描述
3-Acetyl-1-methylpyrrolidin-2-one is a chemical compound that belongs to the pyrrolidine family. It is a member of the class of pyrrolidine-2-ones .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-Acetyl-1-methylpyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-Acetyl-1-methylpyrrolidin-2-one includes a five-membered pyrrolidine ring. The molecule contains a total of 21 bonds, including 10 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, and 1 imide .Chemical Reactions Analysis
Pyrrolidine compounds, including 3-Acetyl-1-methylpyrrolidin-2-one, are often involved in various chemical reactions. For instance, one study reported the reaction of a compound with phenyllithium/CuCN to afford 3-arylidene-1-methylpirrolidin-2-one .科学研究应用
Simulation Visualizations
“3-Acetyl-1-methylpyrrolidin-2-one” is mentioned in the context of scientific programs that produce simulation visualizations, such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These programs are used in various fields of research to model molecular dynamics and structures, which can be crucial for understanding interactions at the molecular level .
未来方向
Pyrrolidine compounds, including 3-Acetyl-1-methylpyrrolidin-2-one, have significant potential in drug discovery due to their versatile scaffold, which is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
作用机制
Target of Action
3-Acetyl-1-methylpyrrolidin-2-one is a derivative of pyrrolidinones, which are five-membered heterocycles known for their biological importance . Pyrrolidinones are versatile lead compounds for designing powerful bioactive agents and are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . .
Mode of Action
Pyrrolidinone derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that pyrrolidinone derivatives interact with various cellular targets, leading to changes in cellular functions.
Biochemical Pathways
Pyrrolidinone derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of pyrrolidinone derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
属性
IUPAC Name |
3-acetyl-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRBNSZXDRIQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-methylpyrrolidin-2-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




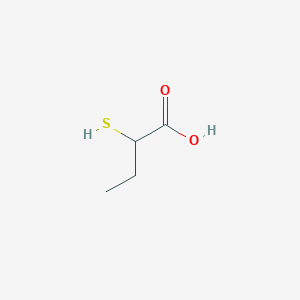
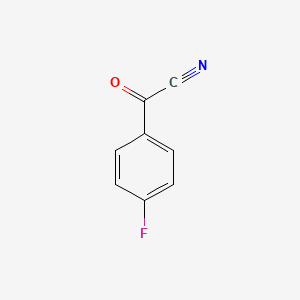
![{[(Difluoromethyl)thio]methyl}benzene](/img/structure/B1339143.png)
![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)
